1-Chloro-2-(2-chloroethoxy)ethene

Cationic Polymerization Kinetics Reactivity

Predominantly cataloged and researched as 2-Chloroethyl vinyl ether (CAS 110-75-8), this compound is a chlorinated alkyl vinyl ether monomer. It is a colorless to pale yellow liquid with a boiling point of 109 °C and a density of 1.048 g/cm³.

Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
Cat. No. B12977143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(2-chloroethoxy)ethene
Molecular FormulaC4H6Cl2O
Molecular Weight140.99 g/mol
Structural Identifiers
SMILESC(CCl)OC=CCl
InChIInChI=1S/C4H6Cl2O/c5-1-3-7-4-2-6/h1,3H,2,4H2/b3-1+
InChIKeyMJZFTTWUUKCSHK-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(2-chloroethoxy)ethene (2-Chloroethyl Vinyl Ether): Core Identity for Research and Industrial Procurement


Predominantly cataloged and researched as 2-Chloroethyl vinyl ether (CAS 110-75-8), this compound is a chlorinated alkyl vinyl ether monomer . It is a colorless to pale yellow liquid with a boiling point of 109 °C and a density of 1.048 g/cm³ . Its bifunctional nature, containing both a reactive electron-rich vinyl group and a primary alkyl chloride, enables its primary use as a monomer in cationic polymerization to produce poly(vinyl ether)s with pendant chloroethyl groups [1]. This positions it as a strategic intermediate for creating functionalized polymers, adhesives, and energetic binders, distinct from non-halogenated or saturated analogs [1].

1
Bifunctional monomer: reactive vinyl group + primary alkyl chlorideCationic polymerization entry point
2
Metallocene or Lewis acid-mediated living/controlled polymerizationDistinct kinetics vs. non-halogenated ethers
3
Functionalized poly(vinyl ether)s with pendant chloroethyl groupsScaffold for graft copolymers, adhesives, energetic binders

Why 1-Chloro-2-(2-chloroethoxy)ethene Cannot Be Replaced by Generic Vinyl Ethers


Attempting to substitute 2-chloroethyl vinyl ether (CEVE) with other alkyl vinyl ethers in a synthesis or formulation will fundamentally alter reactivity, final polymer architecture, and material performance. The pendant chlorine atom is not an inert label; it dramatically reduces propagation rates in cationic polymerization by approximately one order of magnitude compared to non-halogenated analogs like ethyl or butyl vinyl ether [1]. Furthermore, its unique reactivity ratios in copolymerization confirm it will not incorporate uniformly, leading to composition drift and unpredictable thermal and mechanical properties unless the process is specifically tuned for it [2]. The chlorine also imparts specific functions—such as enhanced sensitivity in X-ray resists—that are entirely absent in its non-halogenated counterparts [2].

Target Monomer
2-Chloroethyl vinyl ether (CEVE)
Pendant chlorine reduces propagation rate, requiring adjusted initiation and processing conditions
Lower reactivity ratio enables gradual incorporation; composition may be controlled via feed adjustment
Chlorine enables X-ray resist sensitivity; absent in alkyl vinyl ether counterparts
Generic Substitute
Ethyl, n-butyl, or methyl vinyl ethers
Higher propagation rate may lead to uncontrolled polymerization if CEVE-optimized conditions are reused
Faster comonomer incorporation may cause composition drift and unpredictable thermal/mechanical properties
Lack of chlorine may eliminate application-specific functionality in radiation-sensitive materials

Quantitative Differentiation Evidence for 1-Chloro-2-(2-chloroethoxy)ethene Against Major Comparators


Cationic Propagation Rate Constant: 2-Chloroethyl Vinyl Ether vs. Alkyl Vinyl Ethers

In a direct head-to-head study, the observed propagation rate constant (kp, obs) for 2-chloroethyl vinyl ether (CEVE) is approximately one order of magnitude lower than those of ethyl, cyclohexyl, and t-butyl vinyl ethers, marking it as a distinctly less reactive monomer class. This difference is attributed to preferred monomer conformations and resulting differences in activation energy [1].

Cationic kp: CEVE vs. alkyl vinyl ethers
Head-to-head
~6.7× lower kp
CEVE kp ≈ 2×10² vs. ~3×10³ M⁻¹s⁻¹ for ethyl/cyclohexyl/t-butyl vinyl ethers at 0°C
Supports polymerization condition review; distinct initiation and processing required
Adiabatic calorimetry; cycloheptatrienyl hexachloroantimonate initiator in CH₂Cl₂ at 0°C
Cationic Polymerization Kinetics Reactivity

Copolymerization Reactivity Ratios: CEVE Incorporation vs. n-Butyl and Methyl Vinyl Ether

In statistical cationic copolymerizations, 2-chloroethyl vinyl ether (CEVE) shows a significantly lower reactivity ratio than its comonomers. With n-butyl vinyl ether (BVE), the COPOINT analysis yields rBVE = 2.82, rCEVE = 0.57, demonstrating BVE incorporates roughly five times faster [1]. A similar trend is seen with methyl vinyl ether (MVE), where rMVE = 0.76 and rCEVE = 0.46 [1]. This leads to a non-ideal, non-azeotropic copolymerization where CEVE is preferentially consumed later in the reaction.

Copolymer reactivity ratios
Head-to-head
rBVE ≈ 4.9× rCEVE
rBVE = 2.82, rCEVE = 0.57; rMVE = 0.76, rCEVE = 0.46 (COPOINT method)
Supports copolymer composition design; feed ratio compensation may be needed for homogeneity
Metallocene-mediated Cp₂ZrMe₂/[B(C₆F₅)₄]⁻ system in toluene at 0°C
Copolymerization Reactivity Ratios Polymer Synthesis

Atmospheric Degradation Kinetics: OH Radical Reaction Rate of CEVE vs. Allyl Ethers

The atmospheric lifetime of 2-chloroethyl vinyl ether (2ClEVE) is shaped by its reaction with hydroxyl radicals. Its measured rate coefficient is distinguishable from structurally related unsaturated ethers like allyl ether (AE) and allyl ethyl ether (AEE), implying that environmental persistence or chemical reactivity screens cannot be inferred from analogs [1].

OH radical reaction rate (kOH)
Head-to-head
2ClEVEkOH = (9.0±2.0)×10⁻¹² exp(478/T)
Allyl etherkOH = (1.3±0.4)×10⁻¹¹ exp(442/T)
Allyl ethyl etherkOH = (5.8±1.3)×10⁻¹² exp(563/T)
τOH range: 2–4 h at 288 K; 2ClEVE ≈ 3 h (middle of tested set)
Supports compound-specific environmental and storage stability review
Pulsed laser photolysis–LIF at 263–358 K, 50–500 Torr He
Environmental Fate Atmospheric Chemistry OH Radical Kinetics

Application-Specific Performance: X-Ray Resist Sensitivity Due to Chlorine Functionality

Unlike poly(alkyl vinyl ether)s, poly(2-chloroethyl vinyl ether) (PCEVE) has been specifically cited as an effective X-ray beam resist. This functional advantage stems directly from the presence of chlorine substituents on the alkoxy side chains, which enhance both sensitivity and resolution [1].

X-ray resist sensitivity
Class-level inference
Chlorine-enabled functionality
PCEVE cited for enhanced X-ray sensitivity and resolution vs. non-halogenated poly(vinyl ether)s
Reported application-specific context; direct quantitative comparison not available
Literature review attribution; class-level inference from copolymerization study introduction
Microlithography X-Ray Resist Polymer Function

Procurement-Driven Application Scenarios for 1-Chloro-2-(2-chloroethoxy)ethene


Design of Statistical and Block Copolymers with Controlled Composition

Leveraging its low reactivity ratios (rCEVE ~0.5-0.6 with other vinyl ethers), CEVE is ideal for synthesizing copolymers where a gradual introduction of the chloro-functional monomer is desired. By systematically controlling the comonomer feed ratio to compensate for its slower incorporation, it is possible to engineer materials with precise compositional gradients or uniform statistical distributions. This is validated by both its copolymerization kinetics with n-butyl vinyl ether and its use as a scaffold for amphiphilic graft copolymers [1].

Synthesis of Energetic Binder Precursors for Solid Propellants

The chlorine functionality in CEVE enables the synthesis of energetic polyurethane networks. The monomer is used to create α,ω-dihydroxytelechelic poly(2-chloroethyl vinyl ether)s, which serve as precursors for polyurethane binders. The chlorine content contributes to the energetic properties, making this a strategic choice over non-halogenated vinyl ethers for this specific defense and aerospace application [2].

Development of High-Sensitivity X-Ray Resists

For microlithography applications, poly(2-chloroethyl vinyl ether) (PCEVE) is selected specifically for its pendant chlorine atoms, which directly enhance X-ray sensitivity and resolution. This application is not accessible to poly(alkyl vinyl ethers) such as poly(ethyl vinyl ether) or poly(butyl vinyl ether), making CEVE the monomer of choice for fabricating advanced resist materials [1].

Controlled Polymerization Kinetic Studies

Given its intrinsically lower propagation rate constant (kp ~2×10² M⁻¹s⁻¹) in cationic systems, CEVE is an excellent probe for studying the subtleties of living/controlled cationic polymerization mechanisms. Its kinetics, compared to the ~10³ M⁻¹s⁻¹ rates of standard alkyl vinyl ethers, provide a wider experimental window to investigate initiation efficiency, termination events, and ion-pair dynamics [3].

Application
Selection Property
Validation Focus
Copolymer design with controlled composition
Reactivity ratio profile (rCEVE ~0.5–0.6)
Feed-ratio adjustment strategy and compositional homogeneity verification
Energetic binder precursor synthesis
Chlorine content and telechelic functionality
Polyurethane network formation and energetic property review
X-ray resist material development
Pendant chlorine for radiation sensitivity
Sensitivity and resolution benchmarking in microlithography context
Living cationic polymerization kinetic studies
Lower propagation rate constant (kp)
Initiation efficiency and ion-pair dynamics under controlled conditions
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